molecular formula C17H21N3O6 B6492602 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide CAS No. 899730-81-5

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide

Cat. No. B6492602
CAS RN: 899730-81-5
M. Wt: 363.4 g/mol
InChI Key: NYXKAQCKIONVLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-nitrophenyl)ethanediamide, commonly known as DNPE, is a synthetic organic compound with a wide range of applications in scientific research. DNPE has been used in a variety of studies in the fields of biochemistry, physiology, pharmacology, and toxicology. It is a versatile compound that has been used to study the structure and function of proteins, enzymes, and other biomolecules. It also has potential applications in drug discovery and development.

Mechanism of Action

DNPE is a covalent inhibitor of proteins and enzymes. It binds covalently to active sites on proteins and enzymes, forming a covalent adduct. This covalent adduct blocks the protein or enzyme from binding to its substrate, thus inhibiting its activity.
Biochemical and Physiological Effects
DNPE has been used to study the structure and function of proteins and enzymes involved in various biochemical and physiological processes. It has been used to study the structure and function of proteins involved in signal transduction pathways, metabolic pathways, and membrane transport. Additionally, DNPE has been used to study the structure and function of transcription factors and other proteins involved in gene regulation.

Advantages and Limitations for Lab Experiments

DNPE has several advantages for use in laboratory experiments. It is a versatile compound that can be used to study the structure and function of proteins and enzymes. Additionally, it is relatively easy to synthesize and purify. However, DNPE is a covalent inhibitor, and thus, it has a limited range of applications. It is not suitable for use in studies involving enzyme kinetics or studies involving the inhibition of non-covalent binding.

Future Directions

The potential applications of DNPE in scientific research are vast. It can be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, it can be used to study the structure and function of transcription factors and other proteins involved in gene regulation. Furthermore, DNPE can be used to study the structure and function of membrane proteins and to study the effects of drugs on proteins and enzymes. Finally, DNPE has potential applications in drug discovery and development.

Synthesis Methods

DNPE can be synthesized by a two-step reaction. First, 1,4-dioxaspiro[4.5]decan-2-ylmethyl chloride is reacted with 2-nitrophenyl ethanediamine in a solvent such as dichloromethane. This reaction forms the desired product, DNPE, as a solid. The second step involves the purification of the product, which is achieved by recrystallization from a suitable solvent.

Scientific Research Applications

DNPE has been widely used in scientific research as a tool to study the structure and function of proteins and enzymes. It has been used to study the structure and function of enzymes involved in signal transduction pathways and metabolic pathways. It has also been used to study the structure and function of membrane proteins. Additionally, DNPE has been used to study the structure and function of transcription factors and other proteins involved in gene regulation.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c21-15(16(22)19-13-6-2-3-7-14(13)20(23)24)18-10-12-11-25-17(26-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXKAQCKIONVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.